4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride
Overview
Description
4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride, also known as EFBN-HCl, is a synthetic compound . It has a CAS Number of 1258652-48-0 . The molecular weight of this compound is 214.67 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(ethylamino)methyl]-3-fluorobenzonitrile hydrochloride . The Inchi Code is 1S/C10H11FN2.ClH/c1-2-13-7-9-4-3-8(6-12)5-10(9)11;/h3-5,13H,2,7H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
This compound may serve as a precursor in the synthesis of various therapeutic agents. Its structure suggests potential activity in the central nervous system (CNS), possibly as a precursor for drugs targeting neurological disorders due to the presence of the ethylamino group .
Agriculture: Pesticide Development
In agriculture, the compound could be explored for the development of novel pesticides. The fluorine atom’s presence might suggest enhanced stability and potential bioactivity against certain agricultural pests .
Material Science: Fluorinated Polymer Production
The fluorobenzonitrile group within the compound’s structure indicates its utility in synthesizing fluorinated polymers, which are known for their high resistance to solvents, acids, and bases .
Environmental Science: Analyte in Pollution Studies
Given its unique chemical signature, this compound could be used as an analyte or tracer in environmental pollution studies, particularly in tracking the presence of fluorinated organic compounds in water sources .
Biochemistry: Enzyme Inhibition Studies
The compound’s ability to interact with various enzymes could be harnessed in biochemical research, particularly in studying enzyme inhibition mechanisms that are crucial in metabolic pathways .
Pharmacology: Drug Metabolism and Pharmacokinetics
In pharmacology, the compound could be used to study drug metabolism and pharmacokinetics, especially considering its potential to cross the blood-brain barrier due to its structural properties .
Analytical Chemistry: Standard in Spectrometry
Its defined structure and stability make it a suitable standard for calibration in mass spectrometry and high-performance liquid chromatography, aiding in the precise measurement of complex biological samples .
Chemical Engineering: Catalyst Design
The compound could be involved in catalyst design, particularly in reactions requiring the introduction of a fluorine atom or a nitrile group, which are often pivotal in chemical synthesis .
Safety And Hazards
properties
IUPAC Name |
4-(ethylaminomethyl)-3-fluorobenzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.ClH/c1-2-13-7-9-4-3-8(6-12)5-10(9)11;/h3-5,13H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZKHCVGOPBMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)C#N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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